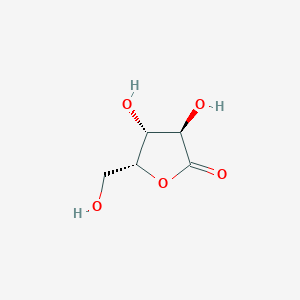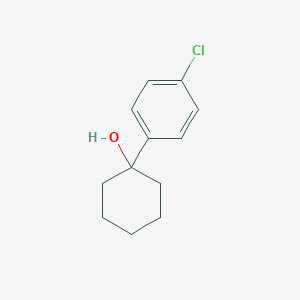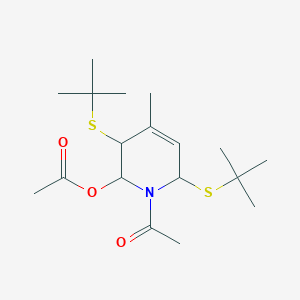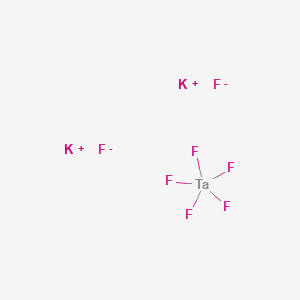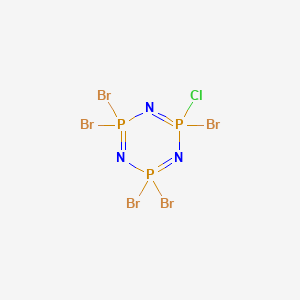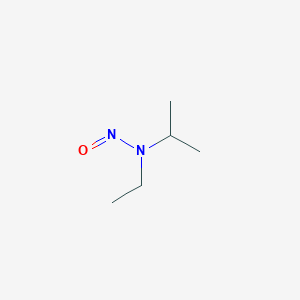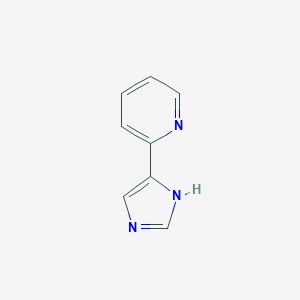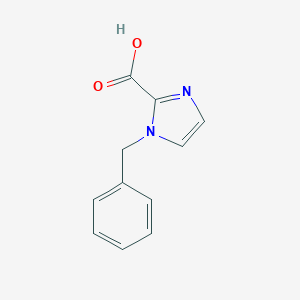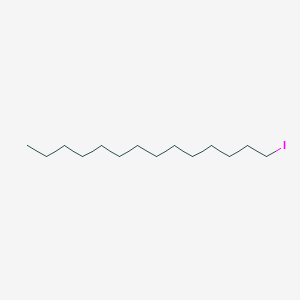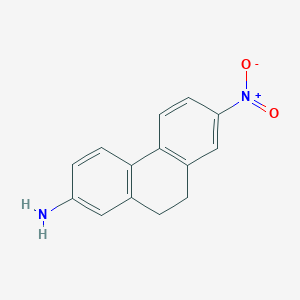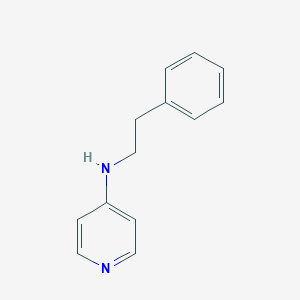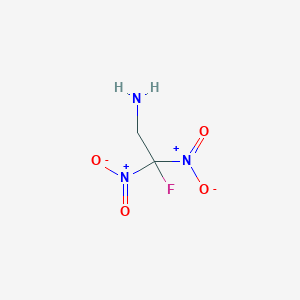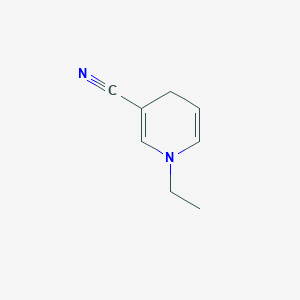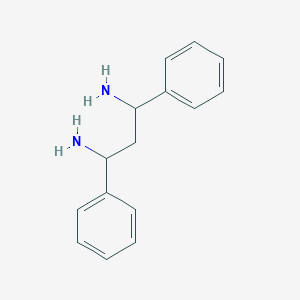
1,3-Diphenylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenylpropane-1,3-diamine (DPPD) is a chemical compound that is widely used in the field of chemistry and biochemistry. It is a white crystalline powder that is soluble in water and organic solvents. DPPD is commonly used as an antioxidant in various industries, including the food, cosmetics, and polymer industries.
Mecanismo De Acción
The mechanism of action of 1,3-Diphenylpropane-1,3-diamine is based on its ability to scavenge free radicals. Free radicals are highly reactive molecules that can damage cells and tissues by oxidizing cellular components such as lipids, proteins, and DNA. 1,3-Diphenylpropane-1,3-diamine can neutralize free radicals by donating hydrogen atoms to the radical species, which converts them into stable molecules.
Efectos Bioquímicos Y Fisiológicos
1,3-Diphenylpropane-1,3-diamine has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress-induced damage in cells, tissues, and organs. 1,3-Diphenylpropane-1,3-diamine has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, 1,3-Diphenylpropane-1,3-diamine has been shown to have neuroprotective properties and can protect against neuronal damage induced by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Diphenylpropane-1,3-diamine is a widely used antioxidant in various industries, including the food, cosmetics, and polymer industries. It is a well-established compound, and its synthesis method is well-known. 1,3-Diphenylpropane-1,3-diamine has been extensively studied for its antioxidant properties, and its mechanism of action is well-understood. However, there are some limitations associated with the use of 1,3-Diphenylpropane-1,3-diamine in lab experiments. 1,3-Diphenylpropane-1,3-diamine is a highly reactive compound and can interact with other compounds in the experimental system, which can complicate the interpretation of results. In addition, 1,3-Diphenylpropane-1,3-diamine can interfere with some assays, which can affect the accuracy of the results.
Direcciones Futuras
There are several future directions for the study of 1,3-Diphenylpropane-1,3-diamine. One area of research is the development of new synthetic methods for 1,3-Diphenylpropane-1,3-diamine that are more efficient and environmentally friendly. Another area of research is the study of the potential use of 1,3-Diphenylpropane-1,3-diamine in the treatment of various diseases, including cancer and neurodegenerative diseases. In addition, there is a need for further studies to understand the interaction of 1,3-Diphenylpropane-1,3-diamine with other compounds in the experimental system and to develop new assays that are not affected by 1,3-Diphenylpropane-1,3-diamine interference.
Conclusion
In conclusion, 1,3-Diphenylpropane-1,3-diamine (1,3-Diphenylpropane-1,3-diamine) is a well-established antioxidant that has been extensively studied for its radical scavenging properties. 1,3-Diphenylpropane-1,3-diamine has been used in various industries, including the food, cosmetics, and polymer industries, to prevent oxidative degradation of products. 1,3-Diphenylpropane-1,3-diamine has also been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. There are several future directions for the study of 1,3-Diphenylpropane-1,3-diamine, including the development of new synthetic methods and the study of its potential use in the treatment of diseases.
Aplicaciones Científicas De Investigación
1,3-Diphenylpropane-1,3-diamine has been extensively studied for its antioxidant properties. It has been shown to have a high radical scavenging activity and can protect against oxidative stress-induced damage. 1,3-Diphenylpropane-1,3-diamine has been used in various industries, including the food, cosmetics, and polymer industries, to prevent oxidative degradation of products. In addition, 1,3-Diphenylpropane-1,3-diamine has been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases.
Propiedades
Número CAS |
19293-52-8 |
|---|---|
Nombre del producto |
1,3-Diphenylpropane-1,3-diamine |
Fórmula molecular |
C15H18N2 |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
1,3-diphenylpropane-1,3-diamine |
InChI |
InChI=1S/C15H18N2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-15H,11,16-17H2 |
Clave InChI |
ILDQIFPNBGCLRH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)N)N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)N)N |
Otros números CAS |
19293-52-8 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


